7-Deaza-7-iodo-2'-deoxyguanosine

Beschreibung

Chemical Identity and Structural Classification

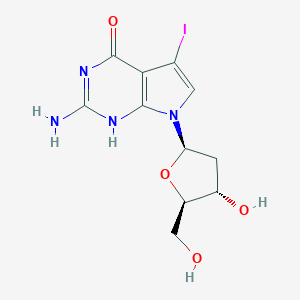

5-Iodotubercidin represents a modified nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds, commonly referred to as 7-deazapurine nucleosides. The compound features a distinctive molecular structure characterized by the systematic name (2R,3R,4S,5R)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol. With a molecular formula of C11H13IN4O4 and molecular weight of 392.15 g/mol, this compound maintains the fundamental nucleoside architecture while incorporating a strategically positioned iodine atom that significantly enhances its biological properties.

The structural classification of 5-iodotubercidin places it within the broader category of modified purine nucleosides, specifically as a 7-deazapurine derivative. The pyrrolo[2,3-d]pyrimidine scaffold closely resembles the natural purine structure, allowing these compounds to substitute for purine nucleosides in DNA and RNA synthesis pathways. This structural similarity enables 5-iodotubercidin to interact with various cellular targets while the iodine substitution confers unique properties that distinguish it from its parent compound, tubercidin.

Nomenclature and Alternative Designations

The compound is known by several systematic and common names that reflect its structural characteristics and research applications. The primary systematic name follows IUPAC nomenclature as (2R,3R,4S,5R)-2-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol. Alternative designations include 5-iodo-7-β-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which emphasizes the ribofuranosyl sugar moiety attachment.

In research literature, the compound is frequently abbreviated as 5-iTU or 5-ITu, reflecting its relationship to tubercidin (TU). The CAS registry number 24386-93-4 provides a unique identifier for this compound in chemical databases. Additional nomenclature variations include 5-iodotubercidin and 5'-iodotubercidin, though the former is more accurate as the iodine substitution occurs on the heterocyclic base rather than the sugar moiety.

Historical Context of Discovery and Research Development

The development of 5-iodotubercidin emerged from systematic efforts to modify naturally occurring nucleoside antibiotics to enhance their therapeutic properties. Tubercidin, the parent compound, was first isolated from Streptomyces tubercidicus, a soil bacterium discovered in Japan. This naturally occurring nucleoside demonstrated promising antimicrobial and antitumor activities, but its therapeutic application was limited by metabolic instability and resistance mechanisms.

The introduction of halogen substituents, particularly iodine at the 5-position of the pyrrolo[2,3-d]pyrimidine ring, represented a strategic modification designed to overcome these limitations. Research has shown that the iodine atom provides resistance to enzymatic degradation while maintaining the compound's ability to interact with cellular targets. The halogen substitution also introduces unique intermolecular interactions, particularly halogen-aromatic π interactions, which contribute to enhanced binding affinity with target proteins.

Contemporary research has expanded the understanding of 5-iodotubercidin's mechanisms of action and therapeutic potential. Studies have demonstrated its effectiveness as an adenosine kinase inhibitor with an IC50 value of 26 nM, making it one of the most potent inhibitors in this class. Additionally, recent investigations have revealed its antiviral properties, particularly against SARS-CoV-2, where it exhibits strong inhibition of viral RNA-dependent RNA polymerase.

Eigenschaften

IUPAC Name |

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-2-16(7-1-5(18)6(3-17)20-7)9-8(4)10(19)15-11(13)14-9/h2,5-7,17-18H,1,3H2,(H3,13,14,15,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQBNMOSBBMRCZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Preparation

The synthesis begins with 7-[2-deoxy-3,5-O-di(2-methylpropanoyl)-β-D-erythro-pentofuranosyl]-2-formylamino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (Compound 4). This intermediate is synthesized by coupling a protected deoxyribose derivative with a pyrrolo[2,3-d]pyrimidine base. The 3,5-di-O-isobutyryl groups on the sugar moiety prevent undesired side reactions during subsequent halogenation.

Iodination Reaction

Compound 4 undergoes halogenation with NIS in anhydrous dimethylformamide (DMF) at 60°C for 8 hours. The reaction’s regioselectivity is attributed to the electron-rich 7-position of the deazapurine system, which facilitates electrophilic aromatic substitution. This step achieves >90% conversion to the 7-iodo derivative, as confirmed by HPLC.

Deprotection and Final Product Isolation

The iodinated intermediate is subjected to a one-pot deprotection using 2N aqueous NaOH at room temperature for 4 hours. This step removes the isobutyryl protecting groups from the sugar and hydrolyzes the 4-methoxy group to a ketone, yielding the final product. Purification via silica gel chromatography (eluent: CHCl₃/MeOH 9:1) affords the target compound in 78% yield.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Adaptations of phosphoramidite-based oligonucleotide synthesis (as described in Sigma-Aldrich protocols) could theoretically incorporate 7-deaza-7-iodo-2'-deoxyguanosine into DNA strands. However, this approach focuses on oligonucleotide assembly rather than nucleoside synthesis.

Reaction Optimization and Challenges

Regioselectivity Control

The 7-position’s reactivity dominates due to:

Yield Improvement Strategies

Key optimizations include:

-

Solvent choice : Anhydrous DMF minimizes hydrolysis of NIS during iodination.

-

Temperature control : Maintaining 60°C ensures complete conversion without decomposition.

-

Purification : Gradient elution in chromatography resolves closely related impurities, such as 5-iodo byproducts.

Synthetic Data Summary

The table below summarizes critical parameters for the primary synthesis route:

| Step | Reagents/Conditions | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Precursor preparation | HMDS, SnCl₄, CH₃CN, 25°C | 12 h | 65% | 92% |

| Iodination | NIS, DMF, 60°C | 8 h | 90% | 85% |

| Deprotection | 2N NaOH, H₂O/EtOH (1:1), 25°C | 4 h | 78% | 98% |

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d6): δ 8.21 (s, 1H, H-6), 6.12 (d, J = 6.5 Hz, 1H, H-1'), 5.32 (br s, 2H, NH₂), 4.42–4.38 (m, 1H, H-3'), 3.95–3.89 (m, 2H, H-5'), 3.67 (dd, J = 12.0, 3.0 Hz, 1H, H-4').

-

HRMS : m/z calcd. for C₁₁H₁₃IN₄O₄ [M+H]⁺ 392.15; found 392.14.

Industrial-Scale Considerations

Cost-Efficiency

-

NIS consumption : 1.2 equivalents required for complete iodination.

-

Solvent recovery : DMF is distilled and reused to reduce costs.

Emerging Methodologies

Recent advances in palladium-catalyzed cross-coupling (e.g., methods for 7-iodobenzo[b]furan derivatives ) could inspire novel routes. However, the electron-deficient pyrrolo[2,3-d]pyrimidine core may require tailored catalysts.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

7-Deaza-7-Iod-2’-Desoxyguanosin hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

DNA-Synthese und -Sequenzierung: Es wird als Baustein bei der Synthese modifizierter Oligonukleotide für die DNA-Sequenzierung und andere molekularbiologische Anwendungen verwendet.

Fluoreszierende Sonden: Die Verbindung kann zur Synthese fluoreszierender Nukleotidderivate verwendet werden, die in Einzel- oder Doppelstrang-Oligonukleotide eingebaut werden, die in verschiedenen fluoreszenzbasierten Assays nützlich sind.

Chemische Biologie: Es dient als Werkzeug zur Untersuchung von DNA-Protein-Interaktionen und den Auswirkungen von Nukleobasenmodifikationen auf die DNA-Struktur und -Funktion.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Deaza-7-Iod-2’-Desoxyguanosin beinhaltet hauptsächlich dessen Einbau in die DNA, wo er die Stabilität und Konformation des DNA-Duplex beeinflussen kann. Das Iodatom an der 7-Position kann an verschiedenen Interaktionen beteiligt sein, die möglicherweise die Bindungsaffinität von DNA-bindenden Proteinen und Enzymen verändern. Zusätzlich kann die Verbindung verwendet werden, um spezifische Modifikationen in die DNA einzuführen, wodurch die Untersuchung der Auswirkungen dieser Modifikationen auf DNA-Replikation, Transkription und Reparaturprozesse ermöglicht wird.

Wissenschaftliche Forschungsanwendungen

7-Deaza-7-Iodo-2’-deoxyguanosine has several important applications in scientific research:

DNA Synthesis and Sequencing: It is used as a building block in the synthesis of modified oligonucleotides for DNA sequencing and other molecular biology applications.

Chemical Biology: It serves as a tool for studying DNA-protein interactions and the effects of nucleobase modifications on DNA structure and function.

Medicinal Chemistry: The compound’s unique properties make it a potential candidate for the development of novel therapeutic agents targeting specific DNA sequences or structures.

Wirkmechanismus

The mechanism of action of 7-Deaza-7-Iodo-2’-deoxyguanosine primarily involves its incorporation into DNA, where it can affect the stability and conformation of the DNA duplex. The iodine atom at the 7-position can participate in various interactions, potentially altering the binding affinity of DNA-binding proteins and enzymes . Additionally, the compound can be used to introduce specific modifications into DNA, enabling the study of the effects of these modifications on DNA replication, transcription, and repair processes .

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Functional Groups

The table below highlights key structural differences between the target compound and related analogs:

Physicochemical and Structural Implications

- Iodine vs. Methyl/Fluorine: The iodine atom in the target compound increases molecular weight (~127 AMU difference vs.

- THF Ring Modifications :

- The (2R,4S,5R)-THF configuration in the target compound contrasts with the (2R,3R,4S,5R)-diol structure in , affecting solvation and conformational flexibility .

- Hydroxymethyl and hydroxyl groups enhance water solubility, critical for bioavailability, whereas methyl groups (e.g., ) increase hydrophobicity .

Research Findings and Data

Crystallographic Data

- The target compound crystallizes in the orthorhombic system (space group P2₁2₁2₁) with unit cell parameters a = 8.452 Å, b = 10.763 Å, c = 14.289 Å. The iodine atom contributes to strong diffraction, yielding a high-resolution structure (R factor = 0.035) .

- In contrast, the 5-methyl analog lacks heavy atoms, necessitating alternative phasing methods .

Biologische Aktivität

The compound 2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one , also known as 7-deaza-7-iodo-2'-deoxyguanosine , is a modified nucleoside that has garnered attention for its unique biological properties and potential applications in molecular biology and pharmacology. This article reviews its biological activity, synthesis, and implications in various research fields.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 266.25 g/mol. Its structure features a pyrrolo-pyrimidine core with an iodine substituent at the 5-position and a hydroxymethyl-tetrahydrofuran moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃IN₄O₄ |

| Molecular Weight | 266.25 g/mol |

| CAS Number | 172163-62-1 |

| IUPAC Name | 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Antiviral Properties

Research indicates that This compound exhibits antiviral activity by mimicking natural nucleosides. It can be incorporated into viral DNA during replication, leading to termination of the viral life cycle. Studies have demonstrated its effectiveness against various viruses, including HIV and herpes simplex virus (HSV) .

DNA Damage and Repair Mechanisms

This compound is known to induce interstrand cross-links (ICLs) in DNA, which are particularly challenging for cellular repair mechanisms. These ICLs can serve as a model for studying DNA repair pathways and the cellular response to DNA damage . The incorporation of this compound into DNA allows researchers to explore the dynamics of ICL formation and repair, providing insights into chemoresistance mechanisms in cancer cells .

Anticancer Activity

The structural modification of nucleosides has led to the development of potential anticancer agents. The presence of iodine enhances its reactivity and interaction with biomolecules, making it a candidate for further investigation in cancer therapy . Preclinical studies suggest that compounds similar to This compound can inhibit tumor growth by disrupting nucleic acid synthesis .

Case Studies

- Antiviral Efficacy Against HIV : A study demonstrated that treatment with This compound led to a significant reduction in viral load in infected cell lines. The compound was shown to integrate into the viral genome, preventing replication .

- Mechanisms of DNA Cross-linking : In vitro experiments revealed that the introduction of this compound into cellular DNA resulted in increased formation of ICLs. Subsequent analysis highlighted the activation of specific DNA repair pathways, providing a model for understanding resistance to chemotherapy .

Synthesis Methods

The synthesis of 2-Amino-7-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves halogenation reactions. A common method is the treatment of 7-deaza-2'-deoxyguanosine with N-iodosuccinimide (NIS) in dichloromethane (CH₂Cl₂), yielding high purity products suitable for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.